molecular formula C7H15N3O2 B1418423 Pyrrolidine-1-carboximidamide acetate CAS No. 91983-81-2

Pyrrolidine-1-carboximidamide acetate

Cat. No.: B1418423
CAS No.: 91983-81-2
M. Wt: 173.21 g/mol
InChI Key: GWMGRNLCRCULRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by systematic nomenclature and multiple identification parameters. The compound is officially registered under Chemical Abstracts Service number 91983-81-2, distinguishing it from the parent compound pyrrolidine-1-carboximidamide, which carries the separate identifier 13932-58-6. The International Union of Pure and Applied Chemistry designation for this compound is acetic acid;pyrrolidine-1-carboximidamide, reflecting its salt nature. Alternative nomenclature includes pyrrolidine-1-carboxamidine acetate and 1-carbamimidoyltetrahydropyrrole acetate, demonstrating the various systematic approaches to naming this molecular entity.

The molecular formula of this compound is C7H15N3O2, with a molecular weight of 173.21 grams per mole. The compound's structure can be represented through the Simplified Molecular Input Line Entry System notation as CC(=O)O.NC(=N)N1CCCC1, which clearly illustrates the acetate anion paired with the pyrrolidine carboximidamide cation. The International Chemical Identifier for the compound is InChI=1S/C5H11N3.C2H4O2/c6-5(7)8-3-1-2-4-8;1-2(3)4/h1-4H2,(H3,6,7);1H3,(H,3,4), providing a standardized representation for database searches and chemical informatics applications.

Table 1: Chemical Identifiers for this compound

Parameter Value
Chemical Abstracts Service Number 91983-81-2
Molecular Formula C7H15N3O2
Molecular Weight 173.21 g/mol
International Union of Pure and Applied Chemistry Name acetic acid;pyrrolidine-1-carboximidamide
Simplified Molecular Input Line Entry System CC(=O)O.NC(=N)N1CCCC1
International Chemical Identifier Key GWMGRNLCRCULRT-UHFFFAOYSA-N
MDL Number MFCD09702434

The structural composition of this compound incorporates a five-membered saturated nitrogen heterocycle known as pyrrolidine, which is covalently bonded to a carboximidamide functional group. The carboximidamide moiety, characterized by the presence of both an imine nitrogen and an amino group attached to the same carbon atom, confers unique chemical reactivity to the molecule. This structural arrangement places the compound within the broader category of guanidine derivatives, where the pyrrolidine ring serves as a cyclic substitution on the guanidine core structure. The acetate counterion provides ionic stability to the positively charged nitrogen center of the carboximidamide group, facilitating the compound's isolation and purification in solid form.

Research applications have demonstrated that this compound serves as a valuable synthetic intermediate in the preparation of more complex heterocyclic systems. Studies investigating pyrrolidine carboxamides as inhibitors of enoyl-acyl carrier protein reductase have shown that compounds containing the pyrrolidine carboximidamide core structure exhibit significant biological activity. The systematic modification of the pyrrolidine ring and carboximidamide substituents has led to the development of potent enzyme inhibitors with nanomolar activity levels, highlighting the importance of this structural motif in medicinal chemistry research.

Historical Development in Heterocyclic Chemistry

The historical development of heterocyclic chemistry provides essential context for understanding the significance of this compound within the broader landscape of organic chemistry. Heterocyclic chemistry emerged as a distinct field during the nineteenth century, coinciding with the rapid advancement of organic chemistry as a scientific discipline. The foundational work in this area began in 1818 when Brugnatelli successfully isolated alloxan from uric acid, marking one of the earliest documented preparations of a heterocyclic compound. This pioneering research established the precedent for the systematic study of ring systems containing heteroatoms, ultimately leading to the vast array of heterocyclic compounds known today.

The specific development of pyrrolidine chemistry traces its origins to 1834, when Runge obtained pyrrole through the dry distillation of bones, referring to the product as "fiery oil" due to its distinctive properties. This discovery laid the groundwork for understanding five-membered nitrogen-containing heterocycles, which would eventually encompass the pyrrolidine ring system found in this compound. The saturated analog pyrrolidine, also known as tetrahydropyrrole, became recognized as a fundamental building block in organic synthesis due to its stability and unique conformational characteristics.

Table 2: Key Historical Milestones in Heterocyclic Chemistry Development

Year Development Researcher Significance
1818 Isolation of alloxan from uric acid Brugnatelli First documented heterocyclic compound preparation
1832 Production of furfural from starch Dobereiner Advancement in furan chemistry
1834 Discovery of pyrrole from bone distillation Runge Foundation for five-membered nitrogen heterocycles
1906 Synthetic indigo dye production Friedlander Industrial application of heterocyclic chemistry
1951 Description of Chargaff's rules Chargaff Recognition of heterocycles in genetic material

The evolution of pyrrolidine chemistry accelerated throughout the twentieth century as researchers recognized the importance of five-membered saturated nitrogen heterocycles in biological systems. Pyrrolidine derivatives gained prominence due to their presence in numerous natural products and their utility as synthetic intermediates. The amino acids proline and hydroxyproline, which contain the pyrrolidine ring system, demonstrated the biological significance of this structural motif and inspired further research into related compounds. The development of carboximidamide chemistry parallel to pyrrolidine research ultimately converged in compounds such as this compound.

The industrial preparation methods for pyrrolidine were established through the reaction of 1,4-butanediol with ammonia under elevated temperature and pressure conditions, utilizing cobalt and nickel oxide catalysts supported on alumina. This synthetic approach enabled the large-scale production of pyrrolidine and its derivatives, facilitating research into more complex pyrrolidine-containing molecules. The subsequent development of carboximidamide chemistry allowed for the systematic exploration of compounds combining the pyrrolidine ring system with guanidine-like functional groups.

Contemporary research in pyrrolidine carboximidamide chemistry has focused on the development of enzyme inhibitors and pharmaceutical intermediates. Studies investigating pyrrolidine carboxamides as inhibitors of enoyl-acyl carrier protein reductase have demonstrated the potential for these compounds to serve as antimicrobial agents. The systematic structure-activity relationship studies conducted on pyrrolidine carboxamide derivatives have revealed that specific structural modifications can lead to significant improvements in biological activity, with some compounds achieving inhibitory concentrations in the nanomolar range. These findings underscore the continued relevance of heterocyclic chemistry principles established over the past two centuries in modern pharmaceutical research.

The application of chiral separation techniques to pyrrolidine carboximidamide derivatives has revealed the importance of stereochemistry in biological activity, with individual enantiomers often displaying markedly different potencies. This observation aligns with the broader understanding of chirality in medicinal chemistry and highlights the sophisticated level of molecular design now possible in heterocyclic chemistry. The resolution of racemic pyrrolidine carboxamide mixtures using chiral high-performance liquid chromatography has enabled researchers to identify the most active stereoisomers, leading to more targeted drug development efforts.

Properties

IUPAC Name

acetic acid;pyrrolidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3.C2H4O2/c6-5(7)8-3-1-2-4-8;1-2(3)4/h1-4H2,(H3,6,7);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMGRNLCRCULRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CCN(C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-1-carboximidamide acetate typically involves the reaction of pyrrolidine with cyanamide, followed by the addition of acetic acid. The reaction conditions often include:

    Temperature: Moderate temperatures (around 25-50°C) are usually sufficient.

    Solvent: Common solvents include water or ethanol.

    Catalysts: Acidic catalysts such as hydrochloric acid can be used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-1-carboximidamide acetate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imides or amides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-1-carboxamide, while reduction can produce pyrrolidine-1-amine.

Scientific Research Applications

Biological Applications

Pyrrolidine-1-carboximidamide acetate has shown potential in several biological applications, particularly in the following areas:

Medicinal Chemistry

  • Anticancer Activity : The compound has been investigated for its ability to inhibit key proteins involved in cancer cell proliferation. Studies indicate that it can interact with proteins such as EGFR, BRAF, and CDK2, which are critical in cancer biology. It has demonstrated significant antiproliferative effects against various cancer cell lines, with GI50 values around 44 nM to 35 nM, suggesting its potential as a therapeutic agent in oncology.

Enzyme Inhibition

  • This compound acts as an enzyme inhibitor, targeting specific proteins that regulate biochemical pathways related to cell survival and proliferation. This characteristic positions it as a candidate for drug development aimed at treating diseases characterized by dysregulated cell growth.

Antimicrobial Properties

  • Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it potentially useful in developing treatments for bacterial infections .

Synthesis and Mechanism of Action

The synthesis of this compound can be achieved through various chemical reactions, often involving the modification of pyrrolidine derivatives to introduce the carboximidamide group. The compound's mechanism involves binding to target proteins, leading to inhibition of their activity and subsequent effects on cellular processes.

Several studies have documented the applications of this compound:

  • Cancer Research : A study demonstrated the compound's effectiveness in reducing cell viability in cancer cell lines by inhibiting specific kinases involved in tumor growth. This highlights its potential role as an anticancer agent .
  • Enzyme Interaction Studies : Research focusing on the interaction between this compound and sphingosine kinases indicated its capability to modulate sphingosine metabolism, which is crucial in various pathologies including cancer and inflammation .
  • Antimicrobial Testing : Experimental data have shown promising results regarding the antimicrobial efficacy of this compound against certain bacterial strains, suggesting further exploration could lead to new antibiotic therapies .

Mechanism of Action

The mechanism of action of pyrrolidine-1-carboximidamide acetate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Signal Transduction: Modulating signaling pathways by interacting with receptors or other proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Pyrrolidine-1-carboximidamide acetate with structurally or functionally analogous compounds, focusing on molecular properties, biological activity, and applications.

Structural and Functional Analogues

Compound Name Chemical Structure Molecular Weight (g/mol) Key Biological Activity Applications/Findings
This compound Pyrrolidine ring + carboximidamide group + acetate counterion 241.07 (base) SphK1 inhibition (Ki ~48 nM) Investigated in cancer therapy due to SphK1’s role in cell proliferation .
SLP7111228 (S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride 466.04 Selective SphK1 inhibitor (Ki = 48 nM) Derived from SphK2 inhibitor SLP120701; improved selectivity for SphK1 .
N′-(4,6-Dimethylpyrimidin-2-yl) pyrrolidine-1-carboximidamide Pyrrolidine-1-carboximidamide + 4,6-dimethylpyrimidinyl substituent 248.31 Solid-state tautomer stabilization Studied for hydrogen bonding effects on solid-phase structure .
1-Pyrazolidinecarboximidamide Pyrazolidine ring (5-membered, two adjacent N atoms) + carboximidamide group 114.15 N/A Used as a scaffold for synthesizing methylated derivatives (e.g., CAS 764617-52-9) .
SLRO80811 (S)-2-[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide 440.57 SK2 inhibitor (Ki ~1–10 μM) Demonstrates broader selectivity for sphingosine kinase isoforms compared to SLP7111228 .

Key Differences and Implications

  • Core Structure :

    • This compound and SLP7111228 share the pyrrolidine-carboximidamide backbone but differ in substituents. The 4-octylphenyl-oxadiazole group in SLP7111228 enhances SphK1 selectivity, while the acetate in the former improves solubility .
    • N′-(4,6-Dimethylpyrimidin-2-yl) pyrrolidine-1-carboximidamide introduces a pyrimidinyl group, stabilizing tautomeric forms via hydrogen bonding in the solid state .
    • 1-Pyrazolidinecarboximidamide replaces pyrrolidine with pyrazolidine, altering ring strain and electronic properties, which may affect binding affinity .
  • Biological Activity: SLP7111228’s nanomolar SphK1 inhibition contrasts with SLRO80811’s micromolar SK2 activity, highlighting substituent-driven selectivity . The acetate counterion in this compound may reduce off-target effects compared to hydrochloride/hydroiodide salts (e.g., Pyrrolidine-1-carboximidamide hydroiodide, CAS 102392-83-6) .
  • Pharmacokinetics :

    • Hydrochloride and hydroiodide salts (e.g., in SLP7111228 and CAS 102392-83-6) exhibit higher crystallinity but lower aqueous solubility than the acetate form .

Research Findings

  • SphK1 Inhibition : Modifying the pyrrolidine-carboximidamide scaffold with hydrophobic groups (e.g., 4-octylphenyl) significantly enhances SphK1 binding, as seen in SLP7111228 .
  • Solid-State Behavior: Substituents like 4,6-dimethylpyrimidinyl influence hydrogen-bonding networks, stabilizing non-canonical tautomers .
  • Selectivity Challenges : SLRO80811’s lower SK2 affinity (vs. SLP7111228’s SphK1 activity) underscores the difficulty in achieving isoform specificity without structural optimization .

Biological Activity

Pyrrolidine-1-carboximidamide acetate is a chemical compound recognized for its diverse biological activities, particularly as a precursor for biologically active compounds and its potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

  • Molecular Formula : C₇H₁₅N₃O₂
  • Molecular Weight : 173.21 g/mol
  • Structure : A derivative of pyrrolidine, characterized by a five-membered nitrogen-containing ring.

This compound exhibits its biological effects primarily through interactions with various enzymes and proteins, influencing cellular processes such as:

  • Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and biotransformation.
  • Signal Transduction : The compound modulates cell signaling pathways by affecting the activity of kinases and phosphatases, thereby influencing gene expression and cellular metabolism.
  • Pharmacokinetics : Factors such as pH, temperature, and the presence of other molecules can significantly affect its stability and action in biological systems.

1. Antimicrobial Properties

Pyrrolidine derivatives have been identified as potential inhibitors of key enzymes in pathogenic organisms. For instance, pyrrolidine carboxamides have been reported as effective inhibitors of InhA, an enzyme critical for the fatty acid synthesis in Mycobacterium tuberculosis. These compounds showed significant potency improvements through structural optimization .

2. Enzyme Inhibition

Research indicates that pyrrolidine-based compounds can inhibit various enzymes involved in metabolic pathways. For example, studies have shown moderate to low inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B), a target in diabetes and obesity treatment . The structure-activity relationship studies indicate that modifications to the pyrrolidine ring can enhance inhibitory potency.

3. Anti-inflammatory Effects

In animal models, pyrrolidine derivatives have demonstrated anti-inflammatory properties at low to moderate doses. These effects include enhancing metabolic activity and reducing inflammation markers.

Case Study 1: Inhibition of Mycobacterial Enzymes

A study focused on the discovery of pyrrolidine carboxamides as inhibitors of InhA highlighted their potential as antituberculosis agents. The lead compound exhibited over 160-fold potency improvement through iterative optimization techniques, indicating strong potential for further development in treating multidrug-resistant strains .

Case Study 2: Cellular Signaling Modulation

Another investigation into the cellular effects of pyrrolidine derivatives revealed their ability to modulate signaling pathways related to cell growth and apoptosis. The compound was shown to influence the phosphorylation states of key proteins involved in these pathways, suggesting a role in cancer therapeutics.

Research Findings

Study Focus Findings
Antimicrobial activityIdentified as potent inhibitors of InhA in Mycobacterium tuberculosis
Enzyme inhibitionModerate inhibitory effects on PTP1B with varying IC50 values
Anti-inflammatory effectsBeneficial effects observed in animal models at low doses

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Pyrrolidine-1-carboximidamide acetate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Pyrrolidine-1-carboximidamide derivatives are often synthesized via amidination reactions using carboximidamide precursors. Electrochemical methods, such as anodic decarboxylation of malonic acid derivatives, have shown promise for generating pyrrolidine scaffolds with high stereochemical control . For the acetate salt, post-synthetic ion exchange (e.g., replacing iodide or hydrochloride counterions with acetate) is critical. Reaction parameters like pH (optimized near 5.6 using acetate buffers ), temperature (typically 20–25°C to avoid decomposition), and stoichiometric ratios of reactants should be validated via HPLC and mass spectrometry (MS) to confirm purity ≥97% .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Purity can be quantified using reversed-phase HPLC with UV detection (λ = 210–220 nm) and confirmed via high-resolution MS. Stability studies should include accelerated degradation tests:

  • Thermal stability : Store samples at 40°C for 4 weeks and compare degradation products (e.g., free pyrrolidine or imidamide hydrolysis products) via LC-MS .
  • pH stability : Assess solubility and decomposition in buffers (pH 3.6–5.6) using acetate-based systems .
  • Batch-to-batch variability : Monitor salt content (acetate vs. residual iodide) via ion chromatography .

Advanced Research Questions

Q. What mechanistic insights exist for the bioactivity of Pyrrolidine-1-carboximidamide derivatives in rare disease models?

  • Methodological Answer : The compound’s imidamide group enables hydrogen bonding with biological targets, such as enzymes involved in inflammatory pathways. For example, derivatives like N-[imino[[4-(trifluoromethoxy)phenyl]amino]methyl]-pyrrolidine-1-carboximidamide acetate have shown orphan drug potential for rare autoimmune diseases . Researchers should design in vitro assays (e.g., kinase inhibition or cytokine modulation) paired with molecular docking studies to map interactions. Use PICO frameworks to define populations (e.g., specific cell lines), comparators (e.g., baricitinib), and outcomes (e.g., IL-6 suppression) .

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?

  • Methodological Answer : Discrepancies in spectral data often arise from counterion variability (e.g., acetate vs. hydrochloride ) or hydration states. To address this:

  • Standardization : Prepare samples in deuterated acetate buffer (pH 5.0) for NMR to stabilize the compound.
  • Advanced techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping proton signals in the pyrrolidine ring.
  • Reference databases : Cross-validate with high-purity commercial standards (CAS RN 102392-83-6 for hydrochloride analogs ).

Q. What experimental strategies optimize the compound’s stability in long-term biochemical assays?

  • Methodological Answer : Acetate buffers (pH 3.6–5.6) are ideal for maintaining solubility and ionic strength . For cell-based assays:

  • TFA removal : Request peptide-grade purity (residual TFA <1%) to avoid cytotoxicity .
  • Lyophilization : Store lyophilized powder at -80°C under argon to prevent oxidation.
  • Real-time monitoring : Use fluorescence polarization assays to track degradation without interrupting experiments.

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data between this compound and its hydrochloride analog?

  • Methodological Answer : Counterions can alter solubility and bioavailability. For example, the acetate salt may exhibit higher aqueous solubility than the hydrochloride form (mp 190–192°C ), affecting cellular uptake. Use FINER criteria to evaluate study feasibility:

  • Feasibility : Compare dissolution profiles via USP-type dissolution apparatus.
  • Novelty : Prioritize studies on acetate’s buffering capacity in in vivo models .
  • Relevance : Align outcomes with rare disease mechanisms (e.g., JAK-STAT pathway modulation ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrrolidine-1-carboximidamide acetate
Reactant of Route 2
Reactant of Route 2
Pyrrolidine-1-carboximidamide acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.